molecular formula C14H7F5O3 B8193853 3',4'-Difluoro-5-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid

3',4'-Difluoro-5-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B8193853
M. Wt: 318.19 g/mol
InChI Key: AWKRHSCSVOHCCM-UHFFFAOYSA-N
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Description

3’,4’-Difluoro-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid is an organic compound belonging to the class of biphenyl derivatives. This compound is characterized by the presence of difluoro and trifluoromethoxy groups, which impart unique chemical properties. It is used in various scientific research fields due to its distinct structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Difluoro-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid typically involves multiple steps, including halogenation, coupling reactions, and functional group transformations. The reaction conditions often require the use of specific reagents such as iodine pentafluoride and triethylamine trihydrofluoride salt, with the reaction being carried out at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3’,4’-Difluoro-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the biphenyl framework .

Scientific Research Applications

3’,4’-Difluoro-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 3’,4’-Difluoro-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and specificity towards these targets, influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’,4’-Difluoro-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both difluoro and trifluoromethoxy groups. These structural features confer distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

3-(3,4-difluorophenyl)-5-(trifluoromethoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F5O3/c15-11-2-1-7(6-12(11)16)8-3-9(13(20)21)5-10(4-8)22-14(17,18)19/h1-6H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWKRHSCSVOHCCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)OC(F)(F)F)C(=O)O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F5O3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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